1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a 1,2,3-triazole core substituted at the 1-position with a [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl group and at the 4-position with a carboxamide moiety (N-(2,4-dimethylphenyl)). The 2,4-dimethylphenyl carboxamide group likely improves lipophilicity, influencing membrane permeability and metabolic stability.
Propriétés
IUPAC Name |
1-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4/c1-14-10-11-19(15(2)12-14)26-24(31)22-16(3)30(29-28-22)13-20-17(4)34-25(27-20)18-8-7-9-21(32-5)23(18)33-6/h7-12H,13H2,1-6H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNMARZVIARKRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=C(C(=CC=C4)OC)OC)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action and efficacy against various biological targets.
Chemical Structure and Properties
The molecular structure of the compound can be represented by the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H26N4O3 |
| Molecular Weight | 402.48 g/mol |
| LogP | 3.3236 |
| Polar Surface Area | 81.409 Ų |
| Hydrogen Bond Acceptors | 9 |
This compound features a complex arrangement of oxazole and triazole rings, which are known for their diverse biological activities.
The biological activity of this compound primarily revolves around its interaction with specific molecular targets involved in cancer and other diseases. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes that are crucial in cancer cell proliferation. For instance, it may interact with carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .
- Induction of Apoptosis : Studies indicate that this compound can increase the expression of p53 and activate caspase pathways in cancer cells, leading to programmed cell death. This was observed in MCF-7 breast cancer cells where the compound triggered apoptotic mechanisms .
In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 0.65 | Induction of apoptosis |
| HeLa (cervical) | 2.41 | Cell cycle arrest at G0-G1 phase |
| PANC-1 (pancreatic) | 0.75 | Inhibition of tumor growth |
These findings suggest that the compound exhibits significant cytotoxic effects against cancer cells while sparing normal cells at higher concentrations.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on MCF-7 Cells : A detailed examination revealed that treatment with the compound led to increased levels of p53 and subsequent activation of caspases, confirming its role as an apoptotic agent .
- Molecular Docking Studies : Computational analyses showed strong binding affinities between the compound and target proteins involved in cancer progression, indicating its potential as a lead candidate for drug development .
Comparaison Avec Des Composés Similaires
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Oxazole vs.
- Electron-Withdrawing vs. Electron-Donating Groups : The 2,3-dimethoxyphenyl group (target compound) provides stronger electron-donating effects compared to 4-ethoxyphenyl or 4-chlorophenyl , which may alter redox properties and metabolic pathways.
Physicochemical and Pharmacokinetic Profiles
- LogP Predictions : The target compound’s logP is estimated to be ~3.5 (higher than 2.8 for 2-fluorophenyl analogues ), favoring oral bioavailability but requiring formulation optimization for aqueous solubility.
- Metabolic Stability : Methyl groups on the triazole and carboxamide (target compound) may reduce cytochrome P450-mediated oxidation compared to ethyl or acetyl substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
